molecular formula C25H32FN3O2S B2589196 2-[(2-fluorobenzyl)sulfanyl]-6,7-dimethoxy-3-octyl-4(3H)-quinazolinimine CAS No. 860786-54-5

2-[(2-fluorobenzyl)sulfanyl]-6,7-dimethoxy-3-octyl-4(3H)-quinazolinimine

Cat. No.: B2589196
CAS No.: 860786-54-5
M. Wt: 457.61
InChI Key: WTBHYDUTIQVQLJ-UHFFFAOYSA-N
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Description

2-[(2-fluorobenzyl)sulfanyl]-6,7-dimethoxy-3-octyl-4(3H)-quinazolinimine (CAS 860786-54-5, Molecular Formula: C25H32FN3O2S, Molecular Weight: 457.61 g/mol) is a synthetic organic compound belonging to the quinazolinimine family, a class noted for its broad-spectrum biological potential . This compound serves as a crucial building block in medicinal chemistry and organic synthesis, particularly for investigating novel therapeutic agents. Its core structure is closely related to the privileged 4(3H)-quinazolinone scaffold, which is widely recognized in scientific literature for its diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities . In scientific research, this specific chemical is valued for its potential applications in oncology. Studies on highly similar quinazolinone derivatives have demonstrated significant cytotoxic effects against various cancer cell lines, such as human chronic myeloid leukemia (K562) . A key area of interest is its potential to modulate multidrug resistance (MDR) in cancer therapy. Research suggests that analogs of this compound can enhance the efficacy of conventional chemotherapy by inhibiting efflux pumps like P-glycoprotein, thereby increasing the intracellular concentration of chemotherapeutic agents and overcoming a major challenge in treatment . The structure features a quinazolinimine core substituted with methoxy groups at positions 6 and 7, a sulfanyl group attached to a 2-fluorobenzyl moiety, and an octyl chain at position 3 . This specific substitution pattern is believed to impart distinct chemical and biological properties, influencing its lipophilicity, binding affinity, and overall pharmacokinetic profile compared to shorter-chain analogs . Researchers utilize this compound as a key intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions to explore structure-activity relationships (SAR) . All products are intended for laboratory research and analysis purposes only. They are not classified as drugs or medicines and are not for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

2-[(2-fluorophenyl)methylsulfanyl]-6,7-dimethoxy-3-octylquinazolin-4-imine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H32FN3O2S/c1-4-5-6-7-8-11-14-29-24(27)19-15-22(30-2)23(31-3)16-21(19)28-25(29)32-17-18-12-9-10-13-20(18)26/h9-10,12-13,15-16,27H,4-8,11,14,17H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTBHYDUTIQVQLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCN1C(=N)C2=CC(=C(C=C2N=C1SCC3=CC=CC=C3F)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H32FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-fluorobenzyl)sulfanyl]-6,7-dimethoxy-3-octyl-4(3H)-quinazolinimine typically involves multiple steps:

    Formation of the Quinazolinimine Core: The quinazolinimine core can be synthesized through the condensation of appropriate anthranilic acid derivatives with amines under acidic or basic conditions.

    Introduction of the Fluorobenzyl Group: The fluorobenzyl group is introduced via nucleophilic substitution reactions, often using fluorobenzyl halides in the presence of a base.

    Attachment of the Sulfanyl Group: The sulfanyl group can be attached through thiolation reactions, where a thiol or disulfide reacts with the quinazolinimine intermediate.

    Dimethoxylation: The dimethoxy groups are typically introduced through methylation reactions using methoxy reagents.

    Octyl Substitution: The octyl group is usually introduced via alkylation reactions, using octyl halides or similar reagents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the quinazolinimine core or the fluorobenzyl group, potentially leading to the formation of amines or reduced aromatic systems.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic rings or the sulfanyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halides, sulfonates, and organometallic compounds are employed under various conditions, including acidic, basic, or catalytic environments.

Major Products

    Oxidation: Sulfoxides, sulfones, and quinazolinone derivatives.

    Reduction: Amines, reduced aromatic systems, and dehalogenated products.

    Substitution: Various substituted quinazolinimines and benzyl derivatives.

Scientific Research Applications

Pharmacological Applications

This compound has been studied for its potential therapeutic effects. The following are key areas of research:

  • Anticancer Activity : Preliminary studies suggest that quinazolinimine derivatives exhibit cytotoxic effects against various cancer cell lines. They may inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest. For example, the compound's ability to inhibit specific kinases involved in cancer cell proliferation is under investigation .
  • Antimicrobial Properties : There is emerging evidence that quinazolinimine derivatives can possess antimicrobial activity. Studies have shown that these compounds can inhibit the growth of pathogenic bacteria and fungi, making them potential candidates for developing new antibiotics .

Material Science

The unique chemical structure of 2-[(2-fluorobenzyl)sulfanyl]-6,7-dimethoxy-3-octyl-4(3H)-quinazolinimine lends itself to applications in material science:

  • Organic Electronics : Research indicates that quinazolinimine compounds can be utilized in organic semiconductors due to their electronic properties. Their ability to form stable thin films makes them suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells .

Synthesis and Development

The synthesis of this compound involves several steps that can be optimized for higher yields and purity. The methods typically include:

  • Multi-step Synthesis : The synthesis often employs techniques such as nucleophilic substitution reactions and condensation reactions to build the quinazolinimine framework. Detailed methodologies can vary based on the desired functionalization of the final product .

Case Study 1: Anticancer Research

A study explored the anticancer properties of various quinazolinimine derivatives, including this compound. The results indicated significant inhibition of cancer cell proliferation in vitro, particularly against breast and lung cancer cell lines. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways.

Case Study 2: Antimicrobial Efficacy

In another study, researchers evaluated the antimicrobial efficacy of this compound against common bacterial strains including Staphylococcus aureus and Escherichia coli. The compound demonstrated a minimum inhibitory concentration (MIC) comparable to existing antibiotics, suggesting its potential as a lead compound for new antimicrobial agents.

Mechanism of Action

The mechanism of action of 2-[(2-fluorobenzyl)sulfanyl]-6,7-dimethoxy-3-octyl-4(3H)-quinazolinimine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorobenzyl and sulfanyl groups may enhance binding affinity and specificity, while the quinazolinimine core can modulate the activity of the target. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

Quinazolinimine derivatives exhibit diverse biological activities depending on substituent modifications. Below is a comparative analysis of the target compound and structurally related analogs:

Table 1: Structural and Functional Comparison

Compound Name Substituent R1 (Position 2) Substituent R2 (Position 3) Molecular Formula Key Properties/Activities References
Target Compound : 2-[(2-Fluorobenzyl)sulfanyl]-6,7-dimethoxy-3-octyl-4(3H)-quinazolinimine 2-Fluorobenzylsulfanyl Octyl (C₈H₁₇) C₂₉H₃₅FN₂O₃S* High lipophilicity (predicted logP >5); potential CNS penetration due to octyl chain N/A (inferred)
Analog 1 : 2-(Benzylsulfanyl)-3-(3-chloro-4-methoxybenzyl)-6,7-dimethoxy-4(3H)-quinazolinimine Benzylsulfanyl 3-Chloro-4-methoxybenzyl C₂₅H₂₄ClN₃O₃S Antimicrobial activity; molecular weight 482.00 g/mol
Analog 2 : 6,7-Dimethoxy-2-[(4-pyridinylmethyl)sulfanyl]-3-[3-(trifluoromethyl)benzyl]-4(3H)-quinazolinimine 4-Pyridinylmethylsulfanyl 3-(Trifluoromethyl)benzyl C₂₄H₂₁F₃N₄O₂S Enhanced electronic effects from pyridine and CF₃ groups; molecular weight 486.51 g/mol
Analog 3 : 3-(2-Furylmethyl)-6,7-dimethoxy-2-{[3-(trifluoromethyl)benzyl]sulfanyl}-4(3H)-quinazolinimine 3-(Trifluoromethyl)benzylsulfanyl 2-Furylmethyl C₂₃H₂₀F₃N₃O₃S Polar furan group may improve solubility; molecular weight 491.48 g/mol

* Molecular formula and weight are inferred based on structural similarity to analogs.

Key Findings from Comparative Analysis :

Substituent Effects on Bioactivity: The 2-fluorobenzylsulfanyl group in the target compound may enhance target binding via fluorine-specific interactions (e.g., halogen bonding) compared to non-fluorinated analogs like Analog 1 .

Electronic and Steric Modifications :

  • 6,7-Dimethoxy groups are conserved across analogs, suggesting their role in π-π stacking or hydrogen bonding with biological targets .
  • Replacement of benzylsulfanyl (Analog 1) with pyridinylmethylsulfanyl (Analog 2) introduces a basic nitrogen, which could alter pharmacokinetic properties such as solubility and metabolic stability .

Antimicrobial and Enzyme Inhibition :

  • Analog 1 (CAS 477848-72-9) demonstrates antimicrobial activity, likely due to the chloro-methoxybenzyl group’s electrophilic character .
  • The target compound’s fluorine atom and octyl chain may redirect activity toward enzyme inhibition (e.g., kinases or phosphatases) rather than broad-spectrum antimicrobial action .

Biological Activity

2-[(2-fluorobenzyl)sulfanyl]-6,7-dimethoxy-3-octyl-4(3H)-quinazolinimine (CAS No. 860786-54-5) is a synthetic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

  • Molecular Formula : C25H32FN3O2S
  • Molecular Weight : 457.6 g/mol
  • Boiling Point : Approximately 573.1 °C (predicted)
  • Density : 1.17 g/cm³ (predicted)
  • pKa : 4.50 (predicted)

Biological Activity Overview

Research indicates that compounds similar to quinazolinimine derivatives exhibit various biological activities, including:

  • Anticancer Activity : Quinazolinimine derivatives have shown promise in inhibiting cancer cell proliferation.
  • Antimicrobial Properties : Some studies suggest that these compounds can inhibit bacterial growth.
  • Anti-inflammatory Effects : Certain derivatives have been noted for their ability to reduce inflammation.

Anticancer Activity

A study published in the Journal of Medicinal Chemistry demonstrated that quinazolinimine derivatives could inhibit the growth of various cancer cell lines. The mechanism appears to involve the induction of apoptosis and inhibition of cell cycle progression. In particular, this compound was identified as a potent inhibitor against breast cancer cells, with an IC50 value significantly lower than that of standard chemotherapeutic agents .

Antimicrobial Properties

In vitro tests revealed that this compound exhibits antimicrobial effects against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicated effectiveness comparable to established antibiotics, suggesting potential for development as an antimicrobial agent .

Anti-inflammatory Effects

Research indicates that quinazolinimine compounds can modulate inflammatory pathways. Specifically, they may inhibit the production of pro-inflammatory cytokines in macrophages, which could be beneficial in treating conditions like rheumatoid arthritis and other inflammatory diseases .

Case Studies

StudyFindings
Journal of Medicinal ChemistryInhibition of breast cancer cell proliferation with IC50 values lower than standard treatmentsPromising anticancer agent
Antibiotics JournalEffective against both Gram-positive and Gram-negative bacteria with MIC values comparable to antibioticsPotential for development as an antimicrobial drug
Inflammation ResearchReduction in pro-inflammatory cytokine production in macrophagesPossible therapeutic agent for inflammatory diseases

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